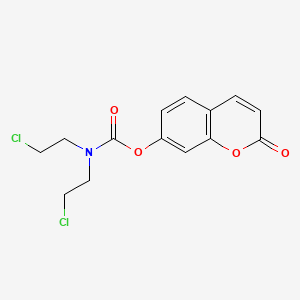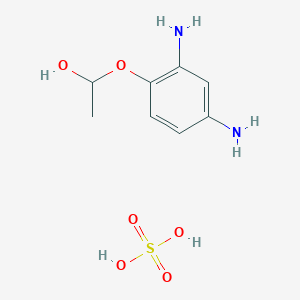
2,2-Dimethyl-3-(propan-2-ylidene)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)-, also known as Chrysanthemic acid, is an organic compound with the molecular formula C10H16O2. It is a cyclopropane derivative and is notable for its role as a precursor in the synthesis of pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a carboxylic acid group and a 2,2-dimethyl-3-(1-methylethylidene) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can be synthesized through various methods. One common synthetic route involves the reaction of 2,2-dimethyl-3-(1-methylethylidene)cyclopropanecarboxylic acid with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods may include continuous flow reactors and advanced purification techniques to obtain high-quality Chrysanthemic acid .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pyrethroid insecticides.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. In the case of pyrethroid insecticides, the compound acts on the nervous system of insects, disrupting their normal function and leading to paralysis and death. The molecular targets include voltage-gated sodium channels, which are essential for nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-: Another cyclopropane derivative with similar structural features.
Chrysanthemic acid: A closely related compound with similar chemical properties and applications.
Uniqueness
Cyclopropanecarboxylicacid, 2,2-dimethyl-3-(1-methylethylidene)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of pyrethroid insecticides and other applications .
Properties
CAS No. |
1126-29-0 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2-dimethyl-3-propan-2-ylidenecyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-5(2)6-7(8(10)11)9(6,3)4/h7H,1-4H3,(H,10,11) |
InChI Key |
WLRIGHMLOSYTOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(C1(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
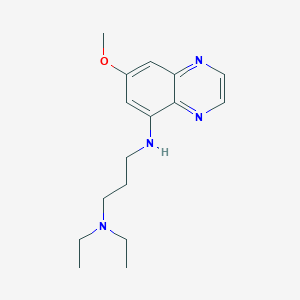
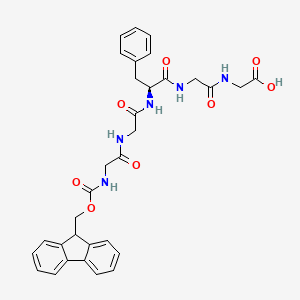

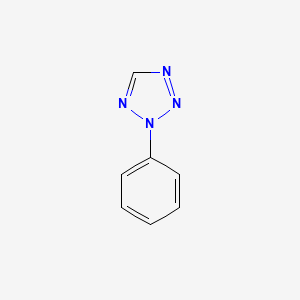
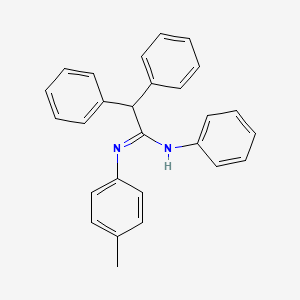
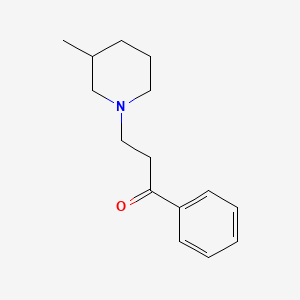
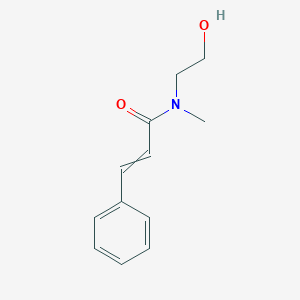
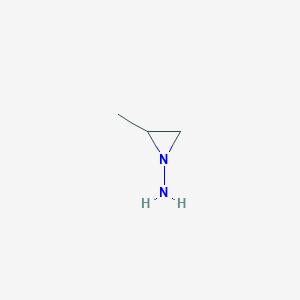
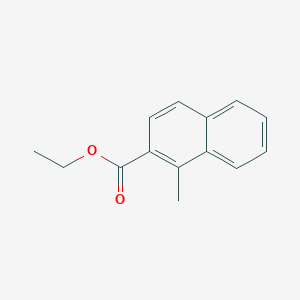
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

